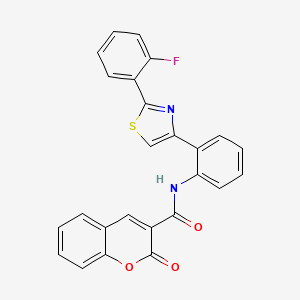

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15FN2O3S/c26-19-10-4-2-8-16(19)24-28-21(14-32-24)17-9-3-5-11-20(17)27-23(29)18-13-15-7-1-6-12-22(15)31-25(18)30/h1-14H,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUMVNBFIKTCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

Coupling with Chromene Carboxamide: The final step involves coupling the thiazole-fluorophenyl intermediate with a chromene carboxamide derivative. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the chromene structure, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest for drug development. Key areas of activity include:

- Anticancer Properties : Research indicates that derivatives containing thiazole and chromene structures have shown significant anticancer activity. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating promising cytotoxic effects. A study highlighted that thiazole-containing compounds can induce apoptosis in cancer cells, with IC50 values indicating potent activity against specific lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of pathogens. For example, certain thiazole derivatives have been reported to exhibit synergistic effects when combined with standard antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole and chromene compounds is critical for understanding how modifications affect biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of Fluorine | Increases lipophilicity and may enhance cellular uptake |

| Thiazole Ring | Essential for anticancer and antimicrobial properties |

| Chromene Backbone | Contributes to the overall stability and reactivity of the compound |

Research has shown that specific substitutions on the thiazole and chromene rings can significantly impact the potency and selectivity of these compounds against cancer cells .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide:

- Anticancer Study : A study evaluated a series of thiazole derivatives against human glioblastoma U251 cells, identifying a compound with an IC50 value significantly lower than standard treatments like cisplatin. This suggests potential for developing more effective anticancer agents .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives, revealing that certain compounds exhibited MIC values comparable to established antibiotics, indicating their potential as alternative treatments for resistant infections .

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the chromene carboxamide structure can interact with DNA or proteins, disrupting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs sharing key structural motifs, such as coumarin-carboxamide, thiazole, or fluorophenyl groups. Key differences in substituents, synthesis, and properties are highlighted.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Substituent Effects on Bioactivity

- Coumarin-Carboxamide vs. Sulfonamide : The target compound’s carboxamide linker (vs. sulfonamide in ’s Compound 12) may reduce polarity, enhancing membrane permeability .

- Thiazole vs. Thiazolidinone: The thiazole ring in the target compound (vs.

- Fluorophenyl vs. Trifluoromethylphenyl : The 2-fluorophenyl group (target) offers moderate electron-withdrawing effects compared to stronger -CF3 groups in ’s analogs, which may alter target binding .

Crystallographic and Hydrogen-Bonding Profiles

- ’s coumarin-thiazolidinone analog exhibits intermolecular N–H···O hydrogen bonds, stabilizing its crystal lattice . The target compound’s phenyl-thiazole moiety may engage in similar interactions, as predicted by graph-set analysis in .

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a compound that integrates a chromene structure with thiazole and phenyl moieties. This unique combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure

The compound features a complex structure that can be summarized as follows:

- Chromene Core : A 2-oxo-2H-chromene backbone, which is known for various biological activities.

- Thiazole Ring : A thiazole moiety that has been associated with anticancer and antimicrobial properties.

- Fluorophenyl Group : The presence of a fluorine atom may enhance the compound's lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Thiazole derivatives have been shown to possess anticancer properties. For instance, compounds containing thiazole rings have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

- Antimicrobial Properties : Many thiazole-containing compounds exhibit antimicrobial activity, making them candidates for further research in treating infections .

- Enzyme Inhibition : Certain derivatives have shown inhibitory effects on critical enzymes involved in disease pathways, such as xanthine oxidase (XO), which is relevant in gout treatment .

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds highlights several key features influencing biological activity:

- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) generally enhances the potency of thiazole derivatives by stabilizing the molecular structure and improving interaction with biological targets .

- Ring Composition : The integration of different heterocyclic rings (like thiazoles) contributes significantly to the overall biological profile, often enhancing antitumor and antimicrobial activities .

Case Study 1: Antitumor Activity

A study on thiazole derivatives revealed that compounds with specific substitutions exhibited potent cytotoxic effects against cancer cell lines such as HT29 (colon cancer). The most active compounds demonstrated IC50 values below 1 µM, suggesting strong potential for therapeutic applications .

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors has shown that certain thiazole derivatives can inhibit XO with IC50 values comparable to established drugs like febuxostat. This positions them as promising candidates for further development in gout therapy .

Data Table: Biological Activity of Related Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzothiazole or thiazolidinone precursors and fluorinated aromatic aldehydes. For example, similar analogs (e.g., derivatives with 2-fluorophenyl groups) are synthesized in ethanol or THF under reflux (190–213°C), followed by cooling, filtration, and recrystallization to achieve yields of 60–93% . Key steps include optimizing solvent polarity (e.g., ethanol for moderate yields vs. THF for higher yields) and stoichiometric ratios of reactants. Purity is confirmed via melting point analysis and chromatography (e.g., flash column chromatography using ethyl acetate/hexane mixtures) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., fluorophenyl protons at δ 7.2–8.1 ppm) and carbon backbone (e.g., chromene carbonyl at ~160 ppm) .

- FT-IR : Confirms functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ for chromene-3-carboxamide) .

- X-ray crystallography : Resolves 3D structure using SHELX programs (e.g., SHELXL for refinement), with data-to-parameter ratios >15 to ensure reliability . For poorly diffracting crystals, synchrotron sources or cryocooling may improve resolution.

Q. How is the compound screened for pharmacological activity in early-stage research?

- Methodological Answer : Initial bioactivity screening involves:

- In vitro assays : Testing against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination) .

- Molecular docking : Predicting binding affinity to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .

- ADME profiling : Assessing solubility (shake-flask method) and metabolic stability (microsomal assays) to prioritize lead candidates .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data during structural elucidation be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NOE correlations vs. X-ray torsion angles) require:

- Multi-technique validation : Cross-checking NMR (e.g., 2D NOESY for spatial proximity) with X-ray parameters (e.g., thermal displacement ellipsoids) .

- Dynamic effects : Considering conformational flexibility via variable-temperature NMR or DFT calculations (e.g., Gaussian09) to model low-energy conformers .

- Refinement protocols : Adjusting SHELXL restraints (e.g., DELU and SIMU commands) to avoid overfitting .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Methodological Answer : SAR-driven modifications include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on the fluorophenyl ring to enhance target binding .

- Scaffold hopping : Replacing the chromene core with coumarin or quinoline analogs to improve solubility .

- Prodrug design : Adding hydrolyzable groups (e.g., ester linkages) to enhance bioavailability . Activity is validated via dose-response assays and transcriptomic profiling (e.g., RNA-seq of treated cells).

Q. How can synthetic yield and purity be improved for large-scale research applications?

- Methodological Answer :

- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates during cyclization .

- Catalysis : Employing Lewis acids (e.g., ZnCl₂) to accelerate thiazole ring formation .

- Purification : Combining recrystallization (e.g., ethanol/water mixtures) with preparative HPLC (C18 columns, 0.1% TFA mobile phase) for >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.